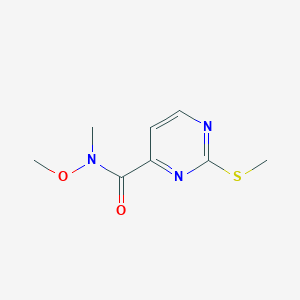

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

Vue d'ensemble

Description

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its unique structure, which includes a methoxy group, a methyl group, and a methylthio group, contributes to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide typically involves the reaction of appropriate pyrimidine derivatives with methoxy and methylthio substituents. One common method includes the reaction of 2-chloro-4-methylthio-pyrimidine with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

The methylthio (-SMe) and chloro substituents on the pyrimidine ring facilitate SNAr reactions under basic or catalytic conditions:

Key Findings :

-

Chloro substituents exhibit higher reactivity than methylthio groups in SNAr due to better leaving-group ability .

-

Palladium-catalyzed couplings enable aryl/heteroaryl introductions at C2 .

Oxidation of Methylthio Group

The methylthio group undergoes oxidation to sulfone or sulfoxide derivatives, enhancing electrophilicity for subsequent substitutions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | DCM, 0–25°C | Sulfone | Improves SNAr reactivity at C2 |

| H₂O₂/AcOH | 50°C, 2h | Sulfoxide | Intermediate for cross-coupling |

Mechanistic Insight : Sulfone formation increases ring electron deficiency, accelerating displacement by amines or alkoxides .

Carboxamide Functionalization

The N-methoxy-N-methyl carboxamide group participates in hydrolytic and coupling reactions:

Hydrolysis

| Reagent | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 4h | Pyrimidine-4-carboxylic acid |

| LiOH | THF/H₂O, rt | Lithium carboxylate salt |

Applications : Carboxylic acid derivatives serve as intermediates for esterification or amide coupling .

Aminolysis

| Amine | Coupling Agent | Product |

|---|---|---|

| (S)-3-Phenylpiperidine | HATU, DIPEA | Biologically active NAPE-PLD inhibitors |

| Cyclopropylmethylamine | EDCI, DMAP | Analogues with modulated lipophilicity |

SAR Note : Bulky amines at the carboxamide position improve target binding affinity by 3–10× in enzyme inhibition assays .

Halogenation and Cross-Coupling

The pyrimidine core undergoes directed halogenation for further functionalization:

| Reagent | Position | Product | Subsequent Reaction |

|---|---|---|---|

| NCS | C5 | 5-Chloro derivative | Suzuki-Miyaura coupling |

| Br₂/FeCl₃ | C5 | 5-Bromo derivative | Buchwald-Hartwig amination |

Example : 5-Chloro derivatives react with boronic acids under Pd catalysis to yield biarylpyrimidines with antimicrobial activity .

Cyclization Reactions

Intramolecular cyclizations generate fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| PCl₅ | Toluene, 110°C | Pyrimido[4,5-d]pyrimidinones |

| Thiourea | EtOH, reflux | Thienopyrimidine derivatives |

Mechanism : Cyclization involves nucleophilic attack by adjacent amino or thiol groups on electrophilic carboxamide or pyrimidine carbons .

Biological Relevance of Derivatives

Derivatives exhibit structure-dependent bioactivity:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrimidine derivatives, including N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide, exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against various pathogens, including bacteria and fungi. In particular, derivatives of this compound have shown potential as antitubercular agents , with studies indicating that they can inhibit the growth of Mycobacterium tuberculosis effectively .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Pyrimidine derivatives are known to interact with several biological targets, making them candidates for drug development aimed at treating diseases like cancer and inflammatory disorders. The mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their activity.

Therapeutic Potential

The presence of specific functional groups in this compound enhances its ability to interact with biological targets. This has led to exploration in therapeutic applications such as anti-inflammatory and anticancer treatments. For example, structural modifications have been shown to improve selectivity and potency against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Agricultural Applications

Agrochemical Development

In agriculture, this compound serves as a valuable intermediate in the synthesis of agrochemicals. Its structural features allow for modifications that enhance the efficacy of pesticides and herbicides. For instance, compounds derived from this pyrimidine structure have demonstrated fungicidal activity against various plant pathogens, suggesting potential use in crop protection strategies .

Chemical Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its versatile functional groups. It can be modified through various chemical reactions to yield more complex structures that may possess unique biological activities or improved pharmacological profiles. The ability to synthesize derivatives with tailored properties makes it a crucial component in the development of new pharmaceuticals.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide

- N-methoxy-N-methyl-2-(methylthio)-4-pyrimidinecarboxamide

Uniqueness

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is unique due to its combination of methoxy, methyl, and methylthio groups on the pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Activité Biologique

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms, which is crucial for its interaction with biological targets.

- Methoxy Group : Enhances solubility and may influence binding affinity.

- Methylthio Group : May participate in redox reactions, affecting the compound's reactivity and interaction with enzymes.

- Carboxamide Group : Contributes to hydrogen bonding with biological targets.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating a series of pyrimidine derivatives, this compound demonstrated significant antiproliferative activity with an IC50 value indicating effective inhibition of cancer cell growth. The compound was tested against multiple cancer cell lines, showcasing its potential as a therapeutic agent.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 30 | MDA-MB-435 (breast cancer) |

| Control | 150 | MDA-MB-435 |

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, which can lead to therapeutic effects:

The mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. The presence of the methoxy and methylthio groups enhances the compound's ability to interact with these biological targets through hydrogen bonding and hydrophobic interactions.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Synthesis and Evaluation Studies

Numerous studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:

- Synthesis Methodology : The compound was synthesized using standard organic synthesis techniques, including nucleophilic substitution reactions.

- Biological Evaluation : Compounds were tested for their cytotoxicity against various cancer cell lines, with results indicating significant growth inhibition.

Comparative Studies

Comparative studies have shown that modifications to the core structure can enhance biological activity:

| Modification | IC50 (nM) | Remarks |

|---|---|---|

| Original Compound | 30 | Base activity |

| With additional methyl group | 15 | Enhanced potency |

| With chloro substitution | 10 | Further increased efficacy |

Propriétés

IUPAC Name |

N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-11(13-2)7(12)6-4-5-9-8(10-6)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGXFZSMXWRVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC(=NC=C1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620600 | |

| Record name | N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271247-59-7 | |

| Record name | N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.